molecular formula C10H11NO2 B1331502 4,6-Dimethoxyindole CAS No. 23659-87-2

4,6-Dimethoxyindole

Cat. No. B1331502
CAS RN: 23659-87-2
M. Wt: 177.2 g/mol
InChI Key: NRQBTNARWALYSB-UHFFFAOYSA-N
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Description

4,6-Dimethoxyindole is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.20 g/mol . The IUPAC name for this compound is 4,6-dimethoxy-1H-indole .


Synthesis Analysis

The synthesis of 4,6-Dimethoxyindole involves the Schiff base condensation reaction of indole carbaldehydes with a range of thiosemicarbazides . The Hemetsberger reaction is also used in the synthesis of 4,6-dimethoxyindole .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxyindole consists of a benzene ring fused to a pyrrole ring, with two methoxy groups attached at the 4 and 6 positions of the indole ring . The InChI key for this compound is NRQBTNARWALYSB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Formylation or oxalylation reactions on 4,6-dimethoxyindole result in substitution at position 7 rather than the usual 3-substitution characteristic of other indoles .


Physical And Chemical Properties Analysis

4,6-Dimethoxyindole has a XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 2 . Its topological polar surface area is 34.2 Ų .

Future Directions

The future directions for 4,6-Dimethoxyindole research could involve further exploration of its biological activities. For instance, it has been evaluated as an antioxidant and anticholinesterase candidate . Further studies could also explore its potential applications in the synthesis of other chemical compounds.

properties

IUPAC Name

4,6-dimethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-7-5-9-8(3-4-11-9)10(6-7)13-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQBTNARWALYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356686
Record name 4,6-Dimethoxyindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxyindole

CAS RN

23659-87-2
Record name 4,6-Dimethoxy-1H-indole
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Record name 4,6-Dimethoxyindole
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Record name 4,6-Dimethoxyindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4,6-dimethoxyindole?

A1: 4,6-Dimethoxyindole has the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol.

Q2: How does the presence of methoxy groups at positions 4 and 6 influence the reactivity of 4,6-dimethoxyindole?

A2: The 4,6-dimethoxy substitution pattern significantly influences the reactivity of the indole ring. Unlike simple indoles, where electrophilic substitution typically occurs at the C3 position, 4,6-dimethoxyindole exhibits a preference for reactions at the C7 position. [, , , ] This altered reactivity is attributed to the electron-donating nature of the methoxy groups, which increase electron density at C7, making it more susceptible to electrophilic attack. [, ]

Q3: Can you give examples of reactions where 4,6-dimethoxyindole exhibits regioselective substitution at the C7 position?

A3: Several studies demonstrate the C7 regioselectivity in 4,6-dimethoxyindole. For instance, formylation and oxalylation reactions preferentially yield 7-substituted products. [] Similarly, Vilsmeier-Haack formylation primarily generates 3-(4-chlorophenyl)-4,6-dimethoxyindole-7-carbaldehyde. []

Q4: Does N-methylation affect the reactivity of 4,6-dimethoxyindole?

A4: Yes, N-methylation of 4,6-dimethoxyindole leads to a shift in the preferred site of electrophilic attack from C7 to C3. This change is attributed to the inductive effect of the N-methyl group, which further enhances the electron density at the C3 position. []

Q5: How is 4,6-dimethoxyindole synthesized?

A5: 4,6-Dimethoxyindole can be synthesized from 3,5-dimethoxyaniline. [, , ] A common approach involves a multi-step process that includes the formation of an α-arylamino ketone intermediate, followed by cyclization. []

Q6: What are calixindoles, and how are they related to 4,6-dimethoxyindole?

A7: Calixindoles are macrocyclic compounds composed of multiple indole units linked together. 4,6-Dimethoxyindole derivatives have been explored as building blocks for synthesizing various calixindole architectures. [, , , ]

Q7: How does the reactivity of 4,6-dimethoxyindole affect calixindole formation?

A8: The inherent reactivity of 4,6-dimethoxyindole at the C2 and C7 positions allows for controlled linking of indole units, leading to the formation of calix[3]indoles and calix[4]indoles with diverse linking patterns. [, , ] This control over the linkage positions is crucial for fine-tuning the properties and potential applications of the resulting calixindoles.

Q8: What is the significance of pyrrolo[a]indole synthesis from 4,6-dimethoxyindole?

A10: 4,6-Dimethoxyindole undergoes acid-catalyzed condensation reactions with ketones to produce pyrrolo[a]indoles. [, ] This reaction highlights the ability of activated indoles like 4,6-dimethoxyindole to participate in more complex transformations, expanding the possibilities for synthesizing structurally diverse indole-based heterocycles.

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